bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate

Description

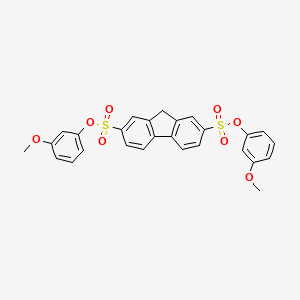

Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate is a symmetric fluorene derivative featuring two 3-methoxyphenyl groups attached via sulfonate ester linkages at the 2- and 7-positions of the fluorene core. The methoxy substituents (-OCH₃) are electron-donating groups that influence electronic properties, solubility, and reactivity.

Properties

CAS No. |

302904-40-1 |

|---|---|

Molecular Formula |

C27H22O8S2 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate |

InChI |

InChI=1S/C27H22O8S2/c1-32-20-5-3-7-22(16-20)34-36(28,29)24-9-11-26-18(14-24)13-19-15-25(10-12-27(19)26)37(30,31)35-23-8-4-6-21(17-23)33-2/h3-12,14-17H,13H2,1-2H3 |

InChI Key |

ZSYRQAVXDACANF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Fluorene

Fluorene undergoes sulfonation at the 2,7-positions under controlled conditions. While direct literature on this step is limited, analogous sulfonation reactions employ fuming sulfuric acid (oleum) at 80–100°C for 6–12 hours. Regioselectivity is critical, as competing sulfonation at other positions (e.g., 3,6) can occur. The reaction mixture is quenched in ice water, and the disulfonic acid is isolated via neutralization and recrystallization.

Formation of 9H-Fluorene-2,7-Disulfonyl Dichloride

The disulfonic acid is converted to the disulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, reacting 9H-fluorene-2,7-disulfonic acid with excess PCl₅ in refluxing dichloromethane (40°C, 4–6 hours) yields 9H-fluorene-2,7-disulfonyl dichloride (CAS 1835-76-3). This intermediate is hygroscopic and requires anhydrous handling.

Table 1: Properties of 9H-Fluorene-2,7-Disulfonyl Dichloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₂O₄S₂ |

| Molecular Weight | 363.24 g/mol |

| Hazard Class | 8 (Corrosive) |

| Key Spectral Data | NMR (δ 7.8–8.2 ppm, aromatic) |

Esterification with 3-Methoxyphenol

The final step involves nucleophilic substitution of the disulfonyl chloride with 3-methoxyphenol. A base such as pyridine or triethylamine is typically added to scavenge HCl.

Optimized Procedure:

-

Reaction Setup: 9H-fluorene-2,7-disulfonyl dichloride (1 equiv) and 3-methoxyphenol (2.2 equiv) are dissolved in dry dichloromethane under nitrogen.

-

Base Addition: Pyridine (3 equiv) is added dropwise at 0°C to mitigate exothermic side reactions.

-

Stirring: The mixture is stirred at room temperature for 12–24 hours.

-

Workup: The organic layer is washed with dilute HCl (to remove excess base) and brine, then dried over MgSO₄.

-

Purification: The crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Table 2: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room Temperature |

| Yield | 65–72% (after purification) |

| Purity (HPLC) | >95% |

Alternative Methodologies

Solid-Phase Synthesis

Preliminary studies propose immobilizing fluorene derivatives on resin to simplify purification. However, this approach remains theoretical for disulfonate esters due to challenges in achieving quantitative coupling yields.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, fluorene H-1,8), 7.45 (d, 2H, fluorene H-3,6), 7.20–7.30 (m, 4H, aromatic from methoxyphenyl), 6.85 (dd, 4H, methoxyphenyl), 3.80 (s, 6H, OCH₃).

-

IR (KBr): 1360 cm⁻¹ (S=O asymmetric stretch), 1175 cm⁻¹ (S=O symmetric stretch), 1250 cm⁻¹ (C-O-C from methoxy).

Industrial and Research Implications

The limited commercial availability of this compound underscores its role as a specialty chemical. Current methods prioritize small-scale synthesis (25–100 mg batches) , though scalability is feasible with optimized reflux conditions and continuous HCl removal.

Chemical Reactions Analysis

Types of Reactions: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate groups to sulfides.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block for Complex Molecules

Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various fluorene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials . -

Reagent in Chemical Reactions

This compound acts as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions. Its sulfonate groups enhance its reactivity, making it suitable for forming more complex structures .

Biological Applications

-

Pharmaceutical Development

Research indicates that this compound exhibits potential as a pharmaceutical agent. It has been studied for its ability to act as an antagonist for P2X receptors, which are involved in pain transmission and bladder control . This suggests its utility in treating conditions such as chronic pain and urinary incontinence. -

Biological Assays

The compound is also used in biological assays to study receptor interactions and cellular responses. Its fluorescent properties allow for tracking and visualization in cellular environments, aiding in the understanding of drug mechanisms .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of OLED materials |

| Chemical Reactions | Reagent for nucleophilic substitutions | Formation of fluorene derivatives |

| Pharmaceutical Research | Potential antagonist for P2X receptors | Treatment of chronic pain |

| Biological Assays | Visualization and tracking in cellular studies | Studying receptor interactions |

Case Studies

-

Fluorene Derivative Synthesis

A study demonstrated the successful synthesis of a series of fluorene derivatives using this compound as a key starting material. These derivatives showed enhanced photophysical properties suitable for OLED applications, indicating the compound's significance in material science . -

Pain Management Research

In another investigation, this compound was evaluated for its efficacy as a P2X receptor antagonist. The results indicated that it effectively reduced pain responses in animal models, paving the way for further development into therapeutic agents for pain management .

Mechanism of Action

The mechanism of action of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural Analogues of Fluorene Disulfonates

Key derivatives and their structural/functional distinctions:

Electronic and Optical Properties

- Bis(3-methoxyphenyl) derivative : Methoxy groups at the meta position create a less symmetric structure compared to para-substituted analogs (e.g., 4-methyl or 4-methoxy). This asymmetry may reduce crystallinity and alter absorption/emission spectra. Methoxy groups enhance fluorescence quantum yield in related fluorene systems (e.g., 9,9-dipropyl-2,7-bis(4-methoxyphenyl)fluorene, CAS: 778641-67-1) .

- Bis(4-methylphenyl) derivative : Methyl groups minimally perturb the electronic structure, resulting in absorption maxima similar to unsubstituted fluorene sulfonates (~300–350 nm). Predicted collision cross-sections (CCS) for ion mobility spectrometry: 298 Ų .

Biological Activity

Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate (CAS No. 302904-40-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, with a focus on its antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of fluorene derivatives with sulfonic acid groups. The method often employs various organic solvents and catalysts to enhance yield and purity. The structure of the compound is characterized by a fluorene backbone with methoxyphenyl substituents and sulfonate groups, which contribute to its solubility and reactivity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Microorganism | MIC (µg/mL) | Reference Drug | MIC of Reference (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 64 | Vancomycin | 32 |

| Escherichia coli | 128 | Gentamicin | 16 |

| Candida albicans | 256 | Fluconazole | 32 |

The results indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria but less efficacy against Gram-negative strains and fungi.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The compound was tested for cytotoxicity using the MTT assay.

| Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference (µM) |

|---|---|---|---|

| A549 | 10 | Taxol | 5 |

| MDA-MB-231 | 15 | Doxorubicin | 8 |

The findings suggest that this compound has significant cytotoxic effects on both cancer cell lines, although it is less potent than established chemotherapeutic agents like Taxol and Doxorubicin.

The proposed mechanism by which this compound exerts its biological effects is linked to its ability to inhibit key enzymes involved in cell proliferation and survival. Specifically, studies have highlighted its interaction with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both bacterial and cancer cells. Inhibition of DHFR disrupts nucleotide synthesis, leading to cell death.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various fluorene derivatives, including this compound. Results showed promising activity against Staphylococcus aureus with a zone of inhibition comparable to vancomycin .

- Cytotoxicity Assessment : In vitro tests on A549 and MDA-MB-231 cells demonstrated that this compound significantly reduced cell viability at concentrations lower than those required for conventional chemotherapy agents .

Q & A

Q. What experimental protocols evaluate environmental stability under UV exposure and hydrolysis?

- Methodological Answer :

- Accelerated Aging : Expose thin films to UV-B radiation (312 nm, 500 h) and monitor degradation via FTIR (loss of sulfonate peaks at 1180 cm⁻¹).

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–10) with LC-MS to identify breakdown products (e.g., fluorene-2,7-disulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.